molecular formula C17H31Cl2PS B14683811 Tributyl ((5-chloro-2-thienyl)methyl)phosphonium chloride CAS No. 33060-84-3

Tributyl ((5-chloro-2-thienyl)methyl)phosphonium chloride

Cat. No.: B14683811
CAS No.: 33060-84-3
M. Wt: 369.4 g/mol
InChI Key: REKSLJRTEOQOHE-UHFFFAOYSA-M
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Description

Tributyl ((5-chloro-2-thienyl)methyl)phosphonium chloride is a quaternary phosphonium salt This compound is known for its unique structure, which includes a phosphonium ion bonded to a thienyl group substituted with chlorine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tributyl ((5-chloro-2-thienyl)methyl)phosphonium chloride typically involves the reaction of tributylphosphine with a chlorinated thienylmethyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphonium salt. The general reaction can be represented as follows:

Tributylphosphine+Chlorinated thienylmethyl halideTributyl ((5-chloro-2-thienyl)methyl)phosphonium chloride\text{Tributylphosphine} + \text{Chlorinated thienylmethyl halide} \rightarrow \text{this compound} Tributylphosphine+Chlorinated thienylmethyl halide→Tributyl ((5-chloro-2-thienyl)methyl)phosphonium chloride

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Tributyl ((5-chloro-2-thienyl)methyl)phosphonium chloride can undergo various chemical reactions, including:

    Oxidation: The phosphonium ion can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced under specific conditions to yield different phosphine derivatives.

    Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of new phosphonium salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide, alkoxide, or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of new phosphonium salts.

Mechanism of Action

The mechanism by which tributyl ((5-chloro-2-thienyl)methyl)phosphonium chloride exerts its effects involves the interaction of the phosphonium ion with biological molecules. The phosphonium ion can disrupt cellular processes by interacting with enzymes and other proteins, leading to antimicrobial and antifungal effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Chlormequat chloride: Another growth retardant used in agriculture.

    N,N-dimethylpiperidinium chloride: Similar in structure and used for similar applications.

    Tributylphosphine: A precursor in the synthesis of various phosphonium salts.

Uniqueness

Tributyl ((5-chloro-2-thienyl)methyl)phosphonium chloride is unique due to its specific structure, which includes a chlorinated thienyl group

Properties

CAS No.

33060-84-3

Molecular Formula

C17H31Cl2PS

Molecular Weight

369.4 g/mol

IUPAC Name

tributyl-[(5-chlorothiophen-2-yl)methyl]phosphanium;chloride

InChI

InChI=1S/C17H31ClPS.ClH/c1-4-7-12-19(13-8-5-2,14-9-6-3)15-16-10-11-17(18)20-16;/h10-11H,4-9,12-15H2,1-3H3;1H/q+1;/p-1

InChI Key

REKSLJRTEOQOHE-UHFFFAOYSA-M

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CC1=CC=C(S1)Cl.[Cl-]

Origin of Product

United States

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